1,2,3,4-Tetrahydroquinolin-8-ol is a bicyclic organic compound characterized by its unique tetrahydroquinoline structure with a hydroxyl group at the 8-position. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
This compound falls under the category of heterocycles, specifically as a member of the quinoline family. It is classified as an aromatic amine due to its nitrogen-containing ring structure. The presence of the hydroxyl group further categorizes it as a phenolic compound.
The synthesis of 1,2,3,4-tetrahydroquinolin-8-ol can be achieved through various methods:
The selective hydrogenation process typically involves:
1,2,3,4-Tetrahydroquinolin-8-ol has a molecular formula of and a molecular weight of approximately 149.19 g/mol. The structure consists of:
The compound exhibits specific spectral characteristics:
1,2,3,4-Tetrahydroquinolin-8-ol participates in various chemical reactions:
Common reagents and conditions for these reactions include:
Research indicates that 1,2,3,4-tetrahydroquinolin-8-ol may modulate enzymatic activity related to oxidative stress and inflammation .
1,2,3,4-Tetrahydroquinolin-8-ol has several scientific applications:
1,2,3,4-Tetrahydroquinolin-8-ol represents a structurally unique and pharmacologically significant tetrahydroquinoline derivative characterized by a partially saturated quinoline core with a hydroxyl substituent at the C8 position. This compound (CAS Registry Number: 6640-50-2) possesses the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol [5] [9]. As a bicyclic heterocycle featuring a benzene ring fused to a partially saturated pyridine ring, it occupies a distinctive chemical space between fully aromatic quinolines and fully saturated decahydroquinolines. The strategic positioning of the hydroxyl group confers specific electronic properties and hydrogen-bonding capabilities that significantly influence its physicochemical behavior and biological interactions. This compound serves as a privileged structural motif in drug discovery, combining the robust pharmacological profile of the tetrahydroquinoline scaffold with the enhanced polarity and metal-chelating potential offered by the phenolic hydroxyl group. Its synthetic accessibility and structural versatility have established it as a valuable building block for developing therapeutic agents targeting diverse disease pathways [3] [6].
The core structure of 1,2,3,4-tetrahydroquinolin-8-ol consists of a benzene ring annulated to a six-membered heterocycle containing a basic nitrogen atom in a partially saturated state. The hydroxyl group at position 8 creates a potential hydrogen-bonding site that significantly influences both the molecule's physicochemical properties and its intermolecular interactions. Key structural parameters include a melting point of 121-121.5°C and a predicted boiling point of 300.9°C at atmospheric pressure (760 mmHg) [9]. The compound exists as a solid at room temperature and exhibits moderate lipophilicity, as evidenced by its calculated logP value of 1.89 and experimental density of 1.141 g/cm³ [9].
The compound's acid-base behavior is particularly noteworthy, with a predicted pKa of 11.17±0.20 for the phenolic hydroxyl group, indicating relatively weak acidity [9]. The basic nitrogen atom (pKa of conjugate acid ~5) enables salt formation under acidic conditions, enhancing water solubility for synthetic manipulations. Computational descriptors include a polar surface area of 32.26 Ų (indicative of moderate polarity), hydrogen bond donor and acceptor counts of 2 and 2, respectively, and a calculated heavy atom count of 11 [7] [9]. These properties collectively influence the compound's solubility profile, membrane permeability, and bioavailability potential.
Table 1: Core Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Formula | C₉H₁₁NO | - | [9] |
Molecular Weight | 149.19 g/mol | - | [9] |
CAS Registry Number | 6640-50-2 | - | [5] |
Melting Point | 121-121.5°C | - | [9] |
Predicted Boiling Point | 300.9°C | 760 mmHg | [9] |
Density | 1.141 g/cm³ | - | [9] |
Flash Point | 159.1°C | - | [9] |
LogP | 1.89 (Calculated) | - | [9] |
pKa (Phenolic OH) | 11.17±0.20 (Predicted) | - | [9] |
Polar Surface Area | 32.26 Ų | Calculated | [9] |
Structural characterization utilizes standardized molecular identifiers that enable precise chemical communication and database retrieval. The canonical SMILES representation "C1CC2=C(C(=CC=C2)O)NC1" encodes the connectivity of the bicyclic system with the hydroxyl substituent [9]. The InChIKey "WYKWUPMZBGOFOV-UHFFFAOYSA-N" provides a unique, hashable identifier derived from the full InChI string "1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2" [2], which contains complete atomic connectivity, tautomeric, and isotopic information. These identifiers facilitate global chemical structure searches across scientific databases and electronic laboratory notebooks.
Spectroscopic characterization includes distinctive features in infrared spectroscopy, where the phenolic O-H stretch typically appears as a broad peak between 3200-3600 cm⁻¹, and the N-H stretch around 3300-3500 cm⁻¹. The aromatic C=C stretches manifest between 1400-1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: ¹H-NMR displays aromatic protons as multiplets in the δ 6.5-7.0 ppm region, the hydroxyl proton as a broad singlet near δ 8.5-9.5 ppm (exchangeable), and aliphatic protons between δ 1.5-3.5 ppm. The carbon skeleton is confirmed by ¹³C-NMR signals corresponding to aromatic carbons (δ 110-150 ppm), the hydroxyl-bearing carbon (δ ~150 ppm), and aliphatic carbons (δ 20-50 ppm) [2].
Table 2: Structural Identifiers and Key Spectral Descriptors
Identifier Type | Value |
---|---|
Canonical SMILES | C1CC2=C(C(=CC=C2)O)NC1 |
InChI | InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1,3,5,10-11H,2,4,6H2 |
InChIKey | WYKWUPMZBGOFOV-UHFFFAOYSA-N |
MDL Number | MFCD02656029 |
NMR (Proton) | Aromatic: δ 6.5-7.0 ppm; Aliphatic: δ 1.5-3.5 ppm; OH: δ 8.5-9.5 ppm |
NMR (Carbon-13) | Aromatic C: δ 110-150 ppm; Aliphatic C: δ 20-50 ppm; C-OH: δ ~150 ppm |
The tetrahydroquinoline scaffold emerged as a structurally simplified analog of biologically active quinoline alkaloids, with early synthetic efforts dating back to the late 19th century. The specific derivative 1,2,3,4-tetrahydroquinolin-8-ol gained prominence as researchers recognized the pharmacological advantages imparted by the C8 hydroxylation pattern, which mimics natural products like angustureine and cuspareine [3] [10]. The development of efficient synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, particularly the shift toward domino reaction strategies that enable complex molecule construction from simple precursors in a single operation.
The Bunce research group pioneered several landmark domino sequences for tetrahydroquinoline synthesis that proved adaptable to 8-hydroxy derivatives. Their reduction-reductive amination strategy demonstrated remarkable efficiency, converting 2-nitroarylketones and aldehydes to tetrahydroquinolines using catalytic hydrogenation with Pd/C (5%) under moderate pressure (1-5 atm) [3]. This multi-step domino process proceeds via initial reduction of the nitro group, followed by cyclic imine formation and stereoselective reduction, yielding products in exceptional yields (93-98%) with high diastereocontrol. The stereochemical outcome demonstrated consistent facial selectivity, with hydrogen addition occurring opposite to existing substituents, producing cis-diaxial relationships in rigid systems [3]. This methodology represented a significant advancement over classical stepwise syntheses, which often suffered from poor yields and laborious purification requirements.
Further refinements addressed catalyst dependency and substrate scope limitations. When applied to linear tricyclic systems, the Bunce protocol achieved trans-fused products with excellent selectivity (>98% trans) and high yields (78-91%) [3]. However, studies on β-ester substrates revealed significant catalyst effects: Pd/C at 1 atm hydrogen pressure afforded dihydroquinoline intermediates (29), while higher pressure (4 atm) promoted aromatization to quinolines (30). Switching to Pt/C catalyst suppressed these side reactions, enabling high-yielding production of tetrahydroquinolines (31) with cis-selectivity ≥13:1 [3]. These findings highlighted the delicate balance between catalyst selection and reaction parameters in controlling product distribution.
Table 3: Evolution of Synthetic Approaches to Tetrahydroquinoline Derivatives
Synthetic Strategy | Key Features | Representative Yield | Stereochemical Outcome | Reference |
---|---|---|---|---|
Reduction-Reductive Amination | Pd/C catalyst, H₂ pressure (1-5 atm) | 93-98% | High cis-selectivity in rigid systems | [3] |
Pictet-Spengler Condensation | Acid-catalyzed cyclization of phenethylamines | 40-85% | Variable stereoselectivity | [6] |
High-Temperature Cyclizations | Thermal initiation without metal catalysts | 60-75% | Limited stereocontrol | [3] |
Metal-Promoted Processes | Pt/C catalyst for β-ester substrates | 78-87% | cis-selectivity ≥13:1 | [3] |
The biosynthetic origin of natural tetrahydroquinolines provides context for synthetic designs. In nature, quinoline alkaloids derive from 3-hydroxyanthranilic acid (a tryptophan metabolite), which undergoes condensation with malonyl-CoA followed by cyclization [10]. This pathway contrasts with isoquinoline biosynthesis from tyrosine-derived dopamine but shares the conceptual framework of amino acid-derived heterocyclization. Synthetic approaches to 1,2,3,4-tetrahydroquinolin-8-ol often parallel these biosynthetic strategies, particularly in the construction of the heterocyclic core from ortho-substituted aniline precursors bearing appropriately functionalized side chains [3] [10].
Contemporary methods continue to evolve, with recent literature reporting asymmetric catalytic approaches and microwave-assisted syntheses that enhance efficiency and stereocontrol. These advances build upon historical foundations while addressing modern challenges in sustainable chemistry and enantioselective synthesis. The commercial availability of 1,2,3,4-tetrahydroquinolin-8-ol (suppliers include Sigma-Aldrich, Matrix Scientific, and Ark Pharm) at prices ranging from $30/500mg to $365/25g reflects its established role as a synthetic building block [5] [9].
The 1,2,3,4-tetrahydroquinoline scaffold demonstrates remarkable pharmacological versatility, with documented activities spanning antiviral, antibacterial, anticancer, and central nervous system domains. The C8-hydroxylated derivative enhances this profile through improved target engagement and optimized physicochemical properties. As a privileged structural motif, it serves as the chemical foundation for numerous investigational drugs and optimized lead compounds [3] [6].
Antiviral applications represent a particularly promising therapeutic area. Tetrahydroquinoline derivatives have demonstrated significant activity against HIV, with compound 9 (a structural analog incorporating the 8-hydroxy motif) currently undergoing evaluation as an HIV therapeutic agent [3]. The molecular basis for this activity involves inhibition of viral enzymes or host-pathogen interactions, though the exact mechanism varies among derivatives. Similarly, virantmycin (8), a natural product containing the reduced quinoline nucleus, exhibits potent antiviral and antifungal activities through inhibition of protein synthesis or viral assembly processes [3]. The hydroxyl group at C8 likely contributes to target binding through hydrogen bonding interactions with key amino acid residues in viral enzymes.
In oncology, structurally complex tetrahydroquinolines have inspired drug discovery programs targeting various cancer types. Compound 12 functions as a cholesteryl ester transfer protein (CETP) inhibitor with potential application in hypercholesterolemia management, a metabolic disorder often associated with cancer progression [3]. More directly, DM12 tetrahydroquinoline (structurally related to 8-hydroxy derivatives) demonstrates significant growth inhibition in breast cancer cells, with synergistic effects observed when combined with established chemotherapeutic agents [3] [6]. The C8 hydroxyl group appears critical for this activity, potentially through interactions with DNA or topoisomerase enzymes. The neuroprotective agent L-689,560 (13) exemplifies applications in neurological disorders, showing promise for minimizing ischemic nerve damage following stroke through glutamate receptor modulation [3].
Table 4: Biological Activities of Tetrahydroquinoline Derivatives with Structural Relationship to 1,2,3,4-Tetrahydroquinolin-8-ol
Therapeutic Area | Representative Agent | Biological Activity | Structural Features Linked to Activity | Reference |
---|---|---|---|---|
Antiviral | Virantmycin (8) | Antiviral antibiotic, antifungal activity | 1,2,3,4-Tetrahydroquinoline core with oxygenation | [3] |
Antiviral | Compound 9 | HIV therapeutic candidate | Functionalized tetrahydroquinoline scaffold | [3] |
Neuropharmacology | L-689,560 (13) | Neuroprotective (NMDA antagonist) | Tetrahydroquinoline with aromatic substituents | [3] |
Metabolic Disorders | Compound 12 | CETP inhibitor for hypercholesterolemia | Tetrahydroquinoline with lipophilic appendages | [3] |
Oncology | DM12 | Breast cancer cell growth inhibition | 8-Hydroxy substitution pattern | [3] |
Analgesia | 2-Methyl-5-hydroxy-THQ | Analgesic (1/8 potency of morphine) | 5-Hydroxy substitution pattern | [10] |
The structure-activity relationship (SAR) profile of tetrahydroquinoline derivatives reveals several critical pharmacophoric elements. The basic nitrogen atom facilitates target engagement through ionic interactions and hydrogen bonding, while the aromatic ring provides hydrophobic contact surfaces and π-stacking capabilities. The C8 hydroxyl group introduces hydrogen-bond donor capacity, polarity modulation, and metal-chelating potential absent in non-hydroxylated analogs [3] [6]. Molecular modifications at N1 (alkylation, acylation) and C2 (introduction of aryl, alkyl, or functionalized substituents) significantly influence target selectivity and potency. For instance, N-methylation typically enhances blood-brain barrier penetration for CNS-targeted agents, while bulky C2 aryl groups often improve affinity for enzymes and receptors [6].
The molecular recognition of 1,2,3,4-tetrahydroquinolin-8-ol derivatives involves multiple binding modalities. The protonatable nitrogen (pKa ~5) forms salt bridges with acidic residues in binding pockets, while the phenolic hydroxyl group (pKa ~11) acts as a hydrogen bond donor to carbonyl oxygens or acceptor groups in target proteins. The fused ring system provides a rigid platform for optimal pharmacophore presentation, and the alicyclic moiety contributes to hydrophobic interactions [3] [6]. These features collectively enable target engagement with diverse proteins, including enzymes (kinases, transferases), receptors (GPCRs, ion channels), and nucleic acids.
Emerging research explores multitargeting ligands based on the 1,2,3,4-tetrahydroquinolin-8-ol scaffold, particularly for complex neurodegenerative diseases. Derivatives have shown inhibitory activity against tau protein aggregation, a pathological hallmark of Alzheimer's disease and related tauopathies [3]. The hydroxyl group appears crucial for this activity, potentially through interactions with aggregation-prone regions of the protein. Similarly, structural analogs have demonstrated promise as inhibitors of β-secretase (BACE1), a key enzyme in amyloid-beta production [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7